molecular formula C14H18N2O6 B3266130 Z-Ala-ser-OH CAS No. 41864-10-2

Z-Ala-ser-OH

Cat. No. B3266130
CAS RN: 41864-10-2
M. Wt: 310.3 g/mol
InChI Key: OKWGNUOGLNFNEB-ONGXEEELSA-N
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Description

“Z-Ala-ser-OH” is a peptide compound. The “Z” stands for a benzyloxycarbonyl protecting group, “Ala” represents the amino acid alanine, “ser” represents the amino acid serine, and “OH” indicates a hydroxyl group . This compound is likely used in peptide synthesis .


Synthesis Analysis

The synthesis of peptides like “this compound” often involves the use of methods based on mixed anhydrides and activated esters . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its components. The benzyloxycarbonyl group (Z) is a carbamate used as a protecting group for the amino acids alanine (Ala) and serine (Ser) . The exact molecular structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

In terms of chemical reactions, peptides like “this compound” can participate in various reactions depending on the context. For instance, in the presence of certain enzymes, they can undergo hydrolysis, breaking the peptide bond . The specific reactions “this compound” can undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a peptide, it would likely have properties common to peptides, such as the ability to form hydrogen bonds and participate in hydrophobic interactions . Its exact properties would need to be determined experimentally.

Scientific Research Applications

  • Metal Ion Binding Capabilities Z-Ala-Ser-OH and similar Z-protected dipeptide hydroxamic acids demonstrate notable metal ion binding capabilities. Studies have shown their ability to bind with various metal ions such as Fe(III), Al(III), Ni(II), Cu(II), and Zn(II). These dipeptides contain a methyl substituent at the hydroxamate N, impacting their suitability for metal ion coordination. The results indicate that Z-protected derivatives can coordinate metal ions similarly to their primary hydroxamate counterparts, with notable preferences for different metal ions based on the primary or secondary nature of the ligand (Buglyó et al., 2016).

  • Synthesis and Biocatalysis Applications this compound plays a role in the green synthesis of certain dipeptides, like Ala-Phe, which are potential substitutes for caffeine as food additives. The synthesis process involves enzymatic reactions and is significant for its eco-friendly approach, aligning with the increasing demand for green technologies in the production of high-solubility and low-toxicity compounds for the food industry (Ungaro et al., 2015).

  • Role in Protein Structure and Function this compound and related compounds are used in the study of protein structures, particularly in the context of understanding the effects of specific amino acid mutations. For example, the investigation of Ser- and Ala-137 mutants of human copper-zinc superoxide dismutase (Cu,ZnSOD) provides insights into how the nature of residues affects protein structure and activity profiles. Such studies are critical for understanding enzyme mechanisms and designing therapeutic agents (Banci et al., 1990).

  • Peptide Synthesis and Biomolecule Formation this compound is instrumental in the formation of oligonucleo-peptides and chimeric biomolecules. Techniques like the Wolff Rearrangement of diazo ketones derived from amino acids like Z-Ala-OH play a crucial role in this process. Such methodologies are fundamental in peptide chemistry and the development of novel biomolecules (Guibourdenche et al., 1997).

  • Enzymatic Synthesis of Peptide Amides In the enzymatic synthesis of peptide amides, this compound derivatives are used as substrates. The conversion of C-terminal esters of side-chain protected peptides into amide functions via enzyme-catalyzed ammonolysis in organic media showcases the versatility of this compound in biochemical synthesis. This method is significant for its mild and efficient approach to peptide modification (Boeriu et al., 2010).

  • Photocatalytic Decomposition Studies this compound is involved in studies on the adsorption and photocatalytic decomposition of amino acids on TiO2 surfaces. Understanding how different amino acids, including those containing Ser, interact with photocatalytic surfaces has implications for environmental chemistry and photocatalysis research (Tran et al., 2006).

  • Glutamic Acid Specific Endopeptidase in Peptide Synthesis The use of glutamic acid-specific endopeptidase, which catalyzes the aminolysis of peptide esters, employs this compound in the synthesis of Glu-Xaa peptide bonds. This process is essential in the field of peptide synthesis, highlighting the enzyme's applicability in creating specific peptide bonds and its potential in synthetic biology (Rolland-Fulcrand & Breddam, 1993).

Mechanism of Action

Target of Action

Z-Ala-ser-OH, also known as Z-Ala Prolinal, primarily targets the Prolyl endopeptidase Pep in Myxococcus xanthus . This enzyme plays a crucial role in the breakdown of proline-containing peptides, thus influencing various physiological processes.

Mode of Action

It is known that it interacts with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the breakdown of proline-containing peptides, thereby affecting various physiological processes.

Biochemical Pathways

This compound is likely to affect the biochemical pathways involving proline-containing peptides. The inhibition of Prolyl endopeptidase Pep could disrupt these pathways, leading to downstream effects on various physiological processes . .

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. Given its potential inhibitory effect on Prolyl endopeptidase Pep, it may influence the metabolism of proline-containing peptides, which could have various physiological implications .

Safety and Hazards

The safety and hazards associated with “Z-Ala-ser-OH” would depend on factors such as its concentration, how it’s handled, and how it’s disposed of . As with any chemical, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for “Z-Ala-ser-OH” could involve further studies to better understand its properties and potential applications. For instance, it could be studied for its potential use in drug delivery, tissue engineering, or as a building block in the synthesis of more complex peptides .

properties

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGNUOGLNFNEB-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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